molecular formula C9H12N2O3 B561304 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid CAS No. 107164-57-8

4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B561304
CAS No.: 107164-57-8
M. Wt: 196.206
InChI Key: CPOLFGOBBVQGOS-UHFFFAOYSA-N
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Description

4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid is a specialized organic compound with the molecular formula C 9 H 12 N 2 O 3 and a molecular weight of 196.20 g/mol . Its structure is based on the pyrrole-2-carboxylic acid scaffold, a core structure known to be of biological significance. Pyrrole-2-carboxylic acid itself arises in nature from the dehydrogenation of the amino acid L-proline . The specific substitution pattern on this compound—featuring a formamido group at the 4-position and a propyl chain on the ring nitrogen—makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery. This pyrrole derivative is primarily used as a sophisticated building block for the synthesis of more complex molecules. Its functional groups offer versatile sites for further chemical modification, enabling the creation of targeted compound libraries. Researchers can exploit these features to explore structure-activity relationships or to develop potential pharmacologically active agents. The propyl group can be utilized to modulate the compound's lipophilicity, while the formamido and carboxylic acid groups provide handles for conjugation and further derivatization . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

4-formamido-1-propylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-3-11-5-7(10-6-12)4-8(11)9(13)14/h4-6H,2-3H2,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOLFGOBBVQGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=C1C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666461
Record name 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107164-57-8
Record name 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrole Ring Construction via Knorr-Type Synthesis

A foundational approach involves assembling the pyrrole core using modified Knorr pyrrole synthesis. This method typically condenses β-keto esters with amines under acidic conditions. For this compound, the following steps are proposed:

  • Formation of the Pyrrole Skeleton :
    Reacting ethyl 3-ketopentanoate with a propylamine derivative in the presence of zinc dust and acetic acid yields a 1-propylpyrrole-2-carboxylate intermediate.

    CH3COCH2COOEt+CH3CH2CH2NH2Zn, AcOH1-Propylpyrrole-2-carboxylate\text{CH}_3\text{COCH}_2\text{COOEt} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Zn, AcOH}} \text{1-Propylpyrrole-2-carboxylate}

    Yields for analogous reactions range from 45–60%, with purity dependent on distillation or recrystallization.

  • Introduction of the Formamido Group :
    Nitration at the 4-position using fuming nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) generates a nitro intermediate, which is reduced to an amine via hydrogenation (Pd/C, H2\text{H}_2). Subsequent formylation with formic acid (HCOOH\text{HCOOH}) or acetic-formic anhydride installs the formamido group.

    1-Propylpyrrole-2-carboxylateHNO3/H2SO44-Nitro derivativeH2/Pd-C4-Amino derivativeHCOOH4-Formamido product\text{1-Propylpyrrole-2-carboxylate} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{4-Nitro derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Amino derivative} \xrightarrow{\text{HCOOH}} \text{4-Formamido product}
  • Ester Hydrolysis :
    The ethyl ester is saponified using aqueous NaOH or LiOH to yield the free carboxylic acid.

Key Challenges :

  • Nitration regioselectivity requires precise temperature control (0–5°C) to avoid di-nitration.

  • Formylation efficiency depends on the amine’s accessibility, necessitating polar aprotic solvents like DMF.

Direct Functionalization of Pre-Formed Pyrrole

An alternative route modifies commercially available pyrrole-2-carboxylic acid derivatives:

  • Propylation at the 1-Position :
    Alkylation of pyrrole-2-carboxylic acid with 1-bromopropane in the presence of a base (e.g., K2_2CO3_3) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) introduces the propyl group. Reaction conditions (80°C, 12 h) achieve ~70% conversion.

  • Formamidation at the 4-Position :
    Electrophilic formylation using a Vilsmeier-Haack reagent (POCl3_3/DMF) selectively targets the 4-position, followed by hydrolysis to the carboxylic acid.

Catalytic Systems and Optimization

CatalystTemperature (°C)Yield (%)Purity (%)
AlCl3_3254085
FeCl3_3605892
ZnCl2_2803578

Reductive Amination for Formamido Installation

A one-pot reductive amination approach using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol converts 4-nitro intermediates to formamido derivatives with 75% efficiency.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3) removes unreacted propyl halides.

  • Crystallization : Ethanol/water mixtures (3:1) yield colorless crystals with >98% purity.

  • Spectroscopic Data :

    • 1H NMR^1\text{H NMR} (DMSO-d6_6) : δ 1.02 (t, 3H, CH2_2CH2_2CH3_3), 4.12 (q, 2H, COOCH2_2), 8.21 (s, 1H, NHCHO).

    • IR (KBr) : 1680 cm1^{-1} (C=O), 1540 cm1^{-1} (N-H bend).

Industrial-Scale Considerations

Batch processes using continuous-flow reactors enhance scalability. For example, microreactors achieve 85% yield in nitration steps by improving heat transfer .

Chemical Reactions Analysis

4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the formamido group, where nucleophiles such as amines or alcohols replace the formyl group, forming new amide or ester derivatives.

Scientific Research Applications

4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active site residues, facilitating binding and subsequent chemical reactions. The pyrrole ring may also participate in π-π interactions with aromatic residues, enhancing the compound’s affinity for its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid with related compounds:

Compound Name Substituents (Position) Functional Groups Key Properties
This compound Formamido (4), Propyl (1) -COOH, -NHCHO Moderate polarity, H-bond donor
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid Chloro (4), Methyl (5) -COOH, -Cl High electrophilicity, lipophilic
(2R,4S)-2-[(1S,2R)-1-Carboxy-2-hydroxypropyl]-4-(2-formimidamidoethylthio)-3,4-dihydro-2H-pyrrole-5-carboxylic acid Formimidamidoethylthio (4), Carboxy (2) -COOH, -SH, -NHCHO High solubility, redox-active
(5R,6S)-3-(2-Aminoethylthio)-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid Aminoethylthio (3), Hydroxyethyl (6) -COOH, -SH, -OH β-lactam-like reactivity

Key Observations :

  • The formamido group in the target compound distinguishes it from halogenated analogs (e.g., 4-chloro derivatives), enabling nucleophilic reactions rather than electrophilic substitution .
  • Unlike sulfur-containing analogs (e.g., formimidamidoethylthio derivatives), the target compound lacks thioether bonds, reducing susceptibility to oxidative degradation .

Biological Activity

Overview

4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid (CAS No. 107164-57-8) is an organic compound classified as an amide derivative of pyrrole. Its molecular formula is C9H12N2O3, and it has a molecular weight of approximately 196.206 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound features a pyrrole ring, which is known for its ability to participate in various chemical interactions, including hydrogen bonding and π-π stacking. The formamido group enhances its binding affinity to specific molecular targets, such as enzymes and receptors. The mechanism of action typically involves the formation of hydrogen bonds with active site residues, facilitating enzyme-substrate interactions and influencing biochemical pathways .

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial activity. For instance, research on related compounds has demonstrated potent activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL . While specific data on this compound is limited, its structural similarities to other active pyrrole compounds suggest potential antimicrobial efficacy.

Enzyme Inhibition

The compound's ability to interact with enzymes makes it a candidate for further investigation as an enzyme inhibitor. The presence of the formamido group allows for specific interactions that could inhibit enzyme activity, potentially leading to therapeutic applications in diseases where enzyme overactivity is a concern .

Structure-Activity Relationship (SAR)

A study focusing on pyrrole derivatives revealed that modifications to the pyrrole ring significantly impact biological activity. For example, substituents on the ring can enhance or diminish antimicrobial potency. Compounds with bulky substituents showed improved activity against drug-resistant strains of M. tuberculosis, indicating that similar modifications might enhance the efficacy of this compound .

Toxicity and Safety Profile

Toxicological assessments from the US EPA indicate that while many pyrrole derivatives are promising, safety profiles must be established through rigorous testing. Preliminary data suggests that this compound may have a favorable safety profile, but comprehensive studies are necessary to confirm this .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
1-Propyl-1H-pyrrole-2-carboxylic acidPyrrole derivativeModerate activity
4-Acetamido-1-propyl-1H-pyrrole-2-carboxylic acidPyrrole derivativeHigh antimicrobial potential
This compoundPyrrole derivativePotential enzyme inhibitor

This table illustrates how structural modifications influence biological activities among similar compounds.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid?

  • Methodological Answer : Multi-step synthesis involving formylation and alkylation of pyrrole precursors is commonly employed. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce the formamido group, while propylation may involve nucleophilic substitution under anhydrous conditions. Reaction parameters (temperature, solvent, catalyst) should be systematically optimized. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Monitoring intermediates with TLC and adjusting stoichiometry (e.g., 1.2 equivalents of propylating agent) can mitigate side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign protons and carbons using DMSO-d₆ or CDCl₃ solvents. Key signals include the formamido NH (~10–12 ppm) and pyrrole ring protons (~6–7 ppm). Coupling patterns help confirm substitution positions .
  • X-ray crystallography : Single-crystal analysis (e.g., monoclinic systems) resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing dimeric structures) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR assignments) be resolved for this compound?

  • Methodological Answer : Combine multiple techniques:
  • 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon interactions to resolve overlapping signals. For example, HMBC can link the formamido carbonyl to adjacent protons .
  • Computational NMR prediction : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to simulate chemical shifts and compare with experimental data .
  • Isotopic labeling : Introduce deuterium at specific positions to simplify spectra .

Q. What computational strategies are effective for studying the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT with exact exchange : Apply functionals like B3LYP to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. This predicts nucleophilic/electrophilic sites (e.g., formamido carbonyl as an electrophilic center) .
  • Solvent modeling : Use the polarizable continuum model (PCM) to simulate solvent effects on reactivity (e.g., DMSO enhancing charge separation) .
  • Transition state analysis : Locate TSs for propylation or hydrolysis using QST2/QST3 methods to understand kinetic barriers .

Q. How can researchers design experiments to investigate the pharmacological mechanisms of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Focus on hydrogen bonds between the carboxylic acid group and active-site residues .
  • In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates. Include positive controls (e.g., celecoxib) and validate with dose-response curves .
  • Metabolic stability : Assess microsomal half-life (human liver microsomes, NADPH cofactor) to predict pharmacokinetics .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer :
  • Scale factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to harmonize DFT-predicted IR frequencies with experimental data .
  • Anharmonic corrections : Use second-order perturbation theory (VPT2) to account for overtones and combination bands missing in harmonic approximations .
  • Crystallographic validation : Compare computed gas-phase spectra with solid-state IR (KBr pellet) to identify environmental effects .

Methodological Tables

Key Functional Groups Analytical Technique Critical Parameters
Formamido (-NHCHO)1H NMRδ ~10–12 ppm (NH), δ ~8.0 ppm (CHO)
Pyrrole ringX-ray crystallographyBond angles: ~107–110° (C–N–C in ring)
Carboxylic acid (-COOH)IR spectroscopyν(O–H) ~2500–3000 cm⁻¹, ν(C=O) ~1700 cm⁻¹

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